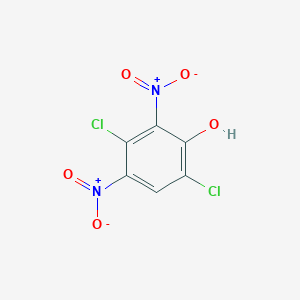

3,6-Dichloro-2,4-dinitrophenol

Description

Contextualization within the Class of Halogenated Nitrophenols

Halogenated nitrophenols are a broad class of aromatic compounds that have garnered significant attention due to their diverse applications and environmental presence. nih.govscielo.org.bo This family of chemicals is utilized in the synthesis of a wide array of industrial products, including dyes, pesticides, and pharmaceuticals. wikipedia.orgresearchgate.net The presence of both halogen and nitro functional groups on the aromatic ring imparts unique chemical and electronic properties to these molecules, influencing their reactivity, acidity, and biological activity.

Many halogenated nitrophenols are recognized for their toxicological profiles, with some, like certain dinitrophenols, acting as uncouplers of oxidative phosphorylation. cdc.govcdc.gov This mechanism of action has been a subject of extensive research. cdc.gov While the broader class has been investigated for its environmental impact and potential for bioremediation, specific isomers like 3,6-dichloro-2,4-dinitrophenol often remain less explored. scielo.org.bo

Academic Significance and Emerging Research Frontiers

The primary academic significance of this compound currently lies in its role as a precursor or intermediate in the synthesis of more complex molecules. A notable example is its use in the synthesis of methacrylic acid, 3,6-dichloro-2,4-dinitrophenyl ester. ontosight.ai This ester is formed through a condensation reaction between methacrylic acid and this compound. ontosight.ai Such derivatives are of interest in materials science, with potential applications in the development of specialized polymers. ontosight.ai Polymers derived from monomers containing the 3,6-dichloro-2,4-dinitrophenyl group could exhibit unique optical, electrical, or mechanical properties, opening frontiers in the design of novel materials for sensors, displays, or biomedical devices. ontosight.ai

While direct research on this compound is not abundant, the study of its isomers and related compounds suggests potential avenues for investigation. For instance, the study of proton transfer complexes involving other dichloronitrophenols points to potential applications in crystal engineering and the development of new materials with interesting solid-state properties. bohrium.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂N₂O₅ | nih.gov |

| PubChem CID | 10586955 | nih.gov |

| CAS Number | 24542-13-0 | vulcanchem.com |

Current Knowledge Gaps in the Chemical Science of this compound

Despite its established role as a chemical intermediate, significant knowledge gaps exist in the scientific literature regarding this compound. These gaps represent fertile ground for future chemical research.

A primary area where information is lacking is a detailed, publicly available synthesis protocol for the compound itself. While its use as a reactant is documented, the optimal conditions for its own preparation are not as widely reported as for other dinitrophenol derivatives. ontosight.ai

Furthermore, a comprehensive toxicological profile for this compound has not been established. While extensive data exists for 2,4-dinitrophenol (B41442) and other isomers, the specific effects of the 3,6-dichloro substitution pattern on its biological activity remain largely uninvestigated. cdc.govcdc.gov Comparative studies on the toxicity of dichlorophenol isomers have shown that the position of the chlorine atoms can significantly influence their biological effects, highlighting the need for isomer-specific data.

The potential applications of this compound beyond its current use as a synthetic intermediate are also underexplored. Research into its potential as a standalone active molecule in areas such as agriculture or materials science could unveil new functionalities. The lack of extensive research on this specific isomer compared to its more famous relatives, like 2,4-dinitrophenol, constitutes a significant knowledge gap. wikipedia.org Filling these gaps through dedicated research could lead to new discoveries and applications for this particular member of the halogenated nitrophenol family.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-2,4-dinitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O5/c7-2-1-3(9(12)13)4(8)5(6(2)11)10(14)15/h1,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXUSLWJWJCKTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Dichloro 2,4 Dinitrophenol

Established Synthetic Pathways for Halogenated Dinitrophenols

The primary and most established method for synthesizing halogenated dinitrophenols is through the direct nitration of a corresponding halogenated phenol (B47542). For 3,6-dichloro-2,4-dinitrophenol, the logical precursor is 3,6-dichlorophenol. The synthesis relies on electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

A common and powerful nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion. The reaction with the dichlorophenol precursor proceeds as the aromatic ring attacks the nitronium ion, followed by deprotonation to restore aromaticity. Given the strong activating and directing effects of the hydroxyl and chloro groups, this method can achieve the desired substitution pattern.

An alternative conceptual pathway involves the chlorination of a dinitrophenol. For instance, the synthesis of the related compound 6-chloro-2,4-dinitrophenol has been achieved by first preparing 2,4-dinitrophenol (B41442) through the saponification of 2,4-dinitrochlorobenzene, followed by chlorination using an aqueous solution of sodium hypochlorite (B82951). google.com However, achieving the specific 3,6-dichloro isomer through this route would be challenging due to the difficulty in controlling the regioselectivity of the chlorination steps on an already substituted dinitrophenol ring.

The synthesis of dinitrated dichlorinated benzene precursors, which are structurally similar, also provides insight into established methods. For example, 1,5-dichloro-2,4-dinitrobenzene is synthesized by nitrating m-dichlorobenzene with potassium nitrate in concentrated sulfuric acid, with the reaction temperature rising to 135–140°C. orgsyn.org This highlights the robust conditions often required for the dinitration of deactivated aromatic rings.

| Precursor | Reagents | Conditions | Product | Reference |

| m-Dichlorobenzene | Potassium Nitrate, Sulfuric Acid | 120-135°C for 1 hour | 1,5-Dichloro-2,4-dinitrobenzene | orgsyn.org |

| 2,4-Dinitrochlorobenzene | Sodium Hydroxide, Water | 95°C | 2,4-Dinitrophenol (intermediate) | google.com |

| 2,4-Dinitrophenol | Sodium Hypochlorite solution | 8-12°C, pH 4-4.5 | 6-Chloro-2,4-dinitrophenol | google.com |

Regioselective Functionalization Approaches

The successful synthesis of this compound hinges on the regioselective introduction of two nitro groups onto the 3,6-dichlorophenol backbone. Regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring: the hydroxyl group (-OH) and the two chlorine atoms (-Cl).

Hydroxyl Group (-OH): The -OH group at position C1 is a powerful activating group and a strong ortho, para-director. It strongly encourages electrophilic substitution at positions C2, C4, and C6.

Chlorine Atoms (-Cl): The chlorine atoms at C3 and C6 are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directors because of resonance effects.

In the nitration of 3,6-dichlorophenol, these effects converge to yield a highly specific outcome. The -OH group directs nitration to positions C2 and C4 (C6 is blocked). The -Cl at C3 also directs incoming electrophiles to positions C2 and C4. Similarly, the -Cl at C6 directs to positions C2 and C4. The cumulative effect is a strong activation of the C2 and C4 positions for electrophilic attack by the nitronium ion, leading to the desired this compound product with high regioselectivity.

To further enhance regioselectivity, especially in complex syntheses, various methodologies have been developed. While not specifically documented for this compound, approaches used for other phenols are relevant. These include the use of milder nitrating agents that can offer greater control, such as ammonium nitrate (NH₄NO₃) with a catalyst like potassium hydrogen sulfate (KHSO₄), which has been shown to be effective for the regioselective nitration of phenols. dergipark.org.tr Another approach involves using reagents like tetrabutylammonium nitrate-trifluoroacetic anhydride (TBAN-TFAA), which can provide exclusive nitration at specific positions under controlled conditions. nih.gov

Green Chemistry Principles in this compound Synthesis

Traditional nitration methods using mixed nitric and sulfuric acids pose significant environmental and safety challenges. They are highly corrosive, produce large quantities of acidic waste, and can lead to runaway reactions if not carefully controlled. In response, green chemistry principles are being applied to develop more sustainable synthetic routes.

A key development is the move towards co-acid-free nitration systems. Research has demonstrated the effective nitration of various aromatic compounds using dilute aqueous nitric acid alone, eliminating the need for sulfuric acid. frontiersin.org This approach dramatically reduces the production of hazardous waste and uses a less corrosive medium. The scope of this method includes both activated and deactivated aromatic substrates, suggesting its potential applicability to the synthesis of dichlorodinitrophenols. frontiersin.org

The use of alternative and easier-to-handle nitrating agents is another cornerstone of green synthetic strategy. Reagents such as ammonium nitrate combined with potassium hydrogen sulfate offer a solid, non-corrosive alternative to mixed acids for the nitration of phenols. dergipark.org.tr These "green" reagents are often inexpensive, readily available, and simplify the post-reaction workup. dergipark.org.tr

Furthermore, non-traditional activation methods are being explored to improve reaction efficiency and reduce energy consumption. Techniques such as ultrasonic irradiation and microwave-assisted synthesis can often shorten reaction times, increase yields, and allow for reactions to occur under milder conditions compared to conventional heating. frontiersin.org These methods represent a promising avenue for the environmentally benign synthesis of this compound.

Synthesis of Structural Analogs and Precursors

The synthesis of structural analogs and precursors provides valuable context for the methodologies applicable to this compound. These syntheses often employ similar chemical principles of electrophilic substitution and nucleophilic substitution on halogenated aromatic rings.

1,5-Dichloro-2,4-dinitrobenzene: This compound, a non-phenolic analog, is prepared by the direct nitration of m-dichlorobenzene. The starting material is treated with potassium nitrate in concentrated sulfuric acid at elevated temperatures (120–135°C) to introduce the two nitro groups. orgsyn.org

6-Chloro-2,4-dinitrophenol: This monochlorinated analog is synthesized in a two-step process. First, 2,4-dinitrochlorobenzene is hydrolyzed to 2,4-dinitrophenol using a sodium hydroxide solution. The resulting dinitrophenol is then chlorinated with a sodium hypochlorite solution (chlorine bleach liquor) at a controlled pH of 4-4.5 and a temperature of 8-12°C to yield the final product. google.com The yield for this process is reported to be high, at 91% of the theoretical value. google.com

2,4-Dichloro-3-alkyl-6-nitrophenols: This class of analogs is prepared through a multi-step pathway starting from 1-alkyl-4-nitrobenzenes. The process involves the chlorination of the starting material, followed by hydrolysis of the resulting chlorinated intermediate. The crude product is then treated with an aqueous inorganic acid to yield the final 2,4-dichloro-3-alkyl-6-nitrophenol. google.com

| Analog/Precursor | Starting Material | Key Reagents | Key Transformation | Reference |

| 1,5-Dichloro-2,4-dinitrobenzene | m-Dichlorobenzene | KNO₃, H₂SO₄ | Electrophilic Dinitration | orgsyn.org |

| 6-Chloro-2,4-dinitrophenol | 2,4-Dinitrochlorobenzene | 1. NaOH (aq) 2. NaOCl (aq) | 1. Hydrolysis 2. Chlorination | google.com |

| 2,4-Dichloro-3-alkyl-6-nitrophenol | 1-Alkyl-4-nitrobenzene | Cl₂, Catalyst, then H₂O | Chlorination followed by Hydrolysis | google.com |

Spectroscopic and Structural Characterization of 3,6 Dichloro 2,4 Dinitrophenol

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis (FT-IR, Raman)

Detailed experimental Fourier-Transform Infrared (FT-IR) and Raman spectroscopic data for 3,6-Dichloro-2,4-dinitrophenol could not be located. While spectra for related compounds such as other dichloronitrophenol isomers and 2,4-dinitrophenol (B41442) are documented, specific vibrational frequencies and assignments for the 3,6-dichloro isomer are not present in the reviewed literature.

No data available for the following table.

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Specific ¹H NMR and ¹³C NMR chemical shifts and coupling constants for this compound are not reported in the available scientific literature. Structural elucidation of this compound by NMR spectroscopy would require experimental analysis of a synthesized sample.

No data available for the following tables.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Data not available | Data not available |

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathways

An experimental mass spectrum, including the precise molecular mass and characteristic fragmentation pathways for this compound, has not been published in the reviewed sources. While mass spectrometric data for related isomers is available, this information cannot be reliably extrapolated to predict the specific fragmentation pattern of the 3,6-dichloro isomer.

No data available for the following table.

| Fragment Ion (m/z) | Proposed Structure/Loss | Relative Intensity (%) |

|---|---|---|

| Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intermolecular interactions in the solid state is not available.

No data available for the following table.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

UV-Visible Spectroscopy for Electronic Transitions and Chromophoric Properties

Experimental UV-Visible absorption spectra for this compound, detailing its maximum absorption wavelengths (λmax) and corresponding molar absorptivities (ε), are not available in the surveyed literature. Such data would be essential for understanding the electronic transitions within the molecule.

No data available for the following table.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Computational and Theoretical Studies of 3,6 Dichloro 2,4 Dinitrophenol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular geometry, orbital energies, and thermodynamic stability.

Density Functional Theory (DFT): DFT, particularly using hybrid functionals like B3LYP, is a widely used method that balances computational cost and accuracy. It is effective for calculating the optimized geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. They are often used for high-accuracy calculations and to benchmark DFT results.

For an analogous compound, 2,4-dinitrophenol (B41442), DFT and ab initio calculations have been performed to determine its molecular structure and properties. researchgate.net These studies suggest that such methods can quantitatively reproduce the effects of substituents and intramolecular interactions on the molecule's geometry and stability. researchgate.net

Table 1: Illustrative Geometrical Parameters Calculated for 2,4-dinitrophenol (Note: This data is for the related compound 2,4-dinitrophenol and serves to illustrate the output of quantum chemical calculations.)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | O-H | 0.998 Å |

| Bond Length | C-O | 1.345 Å |

| Bond Length | N=O (ortho) | 1.221 Å |

| Bond Length | N=O (para) | 1.225 Å |

| Bond Angle | C-O-H | 105.3° |

| Dihedral Angle | C-C-O-H | 0.0° |

This is an interactive data table. Users can sort and filter the data as needed.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational flexibility and dynamic behavior of a molecule in various environments, such as in a solvent or interacting with a biological target.

For a molecule like 3,6-dichloro-2,4-dinitrophenol, MD simulations could elucidate:

Conformational Landscapes: Identifying the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This is particularly important for understanding the orientation of the hydroxyl and nitro groups.

Solvent Effects: Simulating how the molecule behaves in an aqueous or organic solvent, including the formation of intermolecular hydrogen bonds.

Binding Dynamics: In the context of drug design, MD simulations can be used to study the stability of a molecule when bound to a protein target. For instance, MD simulations were used to study the binding stability of a dinitrophenylhydrazone derivative within the active site of the P. falciparum transketolase enzyme, a potential antimalarial target. nih.gov

These simulations provide insights into the flexibility and interactions of the molecule that are not apparent from static quantum chemical calculations.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

A key application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data from techniques like Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. This comparison is crucial for validating the computational model and for making accurate assignments of the observed spectral bands to specific molecular vibrations.

DFT calculations are particularly effective at predicting vibrational frequencies. While the raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled using an empirical factor to achieve excellent agreement with experimental spectra.

In a comprehensive study of 2,4-dinitrophenol, experimental FT-IR and FT-Raman spectra were recorded and compared with theoretical spectra calculated using DFT (B3LYP), ab initio (HF), and semiempirical methods. researchgate.net The results showed that the DFT/B3LYP method provided the best correlation between theoretical and experimental vibrational wavenumbers, allowing for a detailed assignment of the vibrational modes. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2,4-dinitrophenol (Note: This data is for the analogous compound 2,4-dinitrophenol.)

| Vibrational Mode Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP) |

| O-H stretch | 3245 | - | 3250 |

| C-H stretch | 3111 | 3110 | 3112 |

| NO₂ asymmetric stretch | 1579 | 1580 | 1585 |

| NO₂ symmetric stretch | 1354 | 1355 | 1358 |

| C-O stretch | 1270 | 1272 | 1275 |

This interactive table allows for comparison between experimental and theoretical spectroscopic data.

Theoretical Insights into Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

Computational methods offer profound insights into the non-covalent interactions that govern molecular structure and properties. For this compound, the presence of a hydroxyl group (a hydrogen bond donor) and two nitro groups (hydrogen bond acceptors) creates the potential for a strong intramolecular hydrogen bond.

Theoretical studies on 2,4-dinitrophenol have confirmed the existence of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent ortho-nitro group. researchgate.net This interaction significantly influences the molecule's geometry, vibrational spectra, and chemical properties. researchgate.net

Computational techniques used to analyze these interactions include:

Natural Bond Orbital (NBO) Analysis: This method investigates charge delocalization and donor-acceptor interactions within the molecule, providing a quantitative measure of the strength of the hydrogen bond.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis examines the electron density topology to identify and characterize chemical bonds, including hydrogen bonds, based on the properties at the bond critical points.

These analyses can precisely characterize the O-H···O hydrogen bond, confirming its covalent character and estimating its stabilization energy.

Computational Design of Novel this compound Derivatives

The structural scaffold of dinitrophenols can be used as a starting point for the computational design of new molecules with tailored properties. By modifying the functional groups on the aromatic ring, chemists can tune the molecule's electronic, optical, or biological properties.

Computational approaches play a vital role in this design process:

Structure-Based Drug Design: As demonstrated with a lanosterol (B1674476) derivative, a dinitrophenyl group can be incorporated into a larger molecule to target a specific biological receptor. nih.gov Molecular docking and MD simulations are used to predict the binding affinity and mode of interaction, guiding the design of more potent inhibitors. nih.gov

Materials Science: Theoretical studies have been used to design 2-diazo-4,6-dinitrophenol (B1260509) derivatives as potential high-energy propellants. researchgate.net DFT calculations are employed to predict key properties like density, heat of formation, and detonation performance before undertaking complex synthesis. researchgate.net

Prodrug Development: To overcome the toxicity of 2,4-dinitrophenol, computational modeling can aid in the design of derivatives, such as esters, with improved delivery and release properties. mdpi.com Lipophilicity and interaction with carrier systems like liposomes can be modeled to optimize performance. mdpi.com

These examples highlight how the fundamental understanding gained from computational studies can be leveraged to rationally design novel derivatives of this compound for a wide range of applications.

Reactivity and Reaction Mechanisms of 3,6 Dichloro 2,4 Dinitrophenol

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 3,6-dichloro-2,4-dinitrophenol. The aromatic ring is significantly "activated" for nucleophilic attack due to the presence of the two strongly electron-withdrawing nitro groups at the ortho (position 2) and para (position 4) positions relative to the hydroxyl group. These groups are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process:

Addition Step: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized carbanion (the Meisenheimer complex). The negative charge of this intermediate is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro groups.

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substitution product.

In this compound, the two chlorine atoms are potential leaving groups. However, their reactivity is not identical. The chlorine atom at the C-3 position is ortho and para to the two activating nitro groups, making it significantly more susceptible to nucleophilic attack than the chlorine at the C-6 position, which is meta to the nitro groups. Consequently, nucleophilic substitution reactions are expected to occur selectively at the C-3 position. Common nucleophiles such as amines, alkoxides, and thiolates can displace the C-3 chlorine atom under relatively mild conditions.

Proton Transfer Equilibria and Acid-Base Chemistry in Various Media

The acidity of the phenolic proton in this compound is substantially enhanced by the cumulative electron-withdrawing effects of the four substituents. The two nitro groups and two chlorine atoms effectively delocalize the negative charge of the corresponding phenoxide anion through both resonance and inductive effects. This stabilization of the conjugate base makes the parent phenol (B47542) a much stronger acid than phenol itself.

This pronounced acidity facilitates proton transfer (PT) reactions with Lewis bases. In various media, this compound can donate its proton to a suitable acceptor molecule (e.g., an amine), leading to the formation of a proton-transfer complex or an ion pair. The equilibrium of this process is highly dependent on the solvent's polarity and the relative basicity of the acceptor.

Studies on the closely related compound 2,6-dichloro-4-nitrophenol (B181596) (DCNP) with bases like 3,4-diaminopyridine (B372788) (3,4-DAP) have shown that proton transfer from the phenolic group to the nitrogen base occurs, a process that can be monitored using spectroscopic techniques such as FTIR, NMR, and UV-Vis. researchgate.net For instance, in the ¹H NMR spectrum, the signal of the acidic phenolic proton disappears upon complex formation, and shifts in the signals of the base are observed, indicating the transfer of the proton. researchgate.net The formation of these complexes can be quantified by determining the formation constant (Kf) in different solvents.

Table 1: Spectroscopic and Physical Parameters for the Proton Transfer Complex of 2,6-Dichloro-4-nitrophenol (DCNP) with 3,4-Diaminopyridine (3,4-DAP) in Methanol (Data presented for a structurally similar compound as a representative example)

| Parameter | Value |

| Formation Constant (Kf) | 1.07 x 10³ L·mol⁻¹ |

| Molar Absorptivity (εPT) | 1.15 x 10⁴ L·mol⁻¹·cm⁻¹ |

| Molar Refraction (RD) | 100.28 |

| Ionization Potential (ID) | 8.82 eV |

| Electron Affinity (EA) | 1.83 eV |

| Association Energy (E) | 0.44 |

| Resonance Energy (RN) | 0.16 |

| Transition Dipole Moment (μEN) | 4.51 Debye |

Source: Data adapted from studies on 2,6-dichloro-4-nitrophenol.

Charge-Transfer Complex Formation and Characterization

The electron-deficient aromatic ring of this compound makes it an excellent π-electron acceptor, enabling it to form charge-transfer (CT) complexes with various electron-rich donor molecules. A charge-transfer complex is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities. The formation of these complexes arises from the interaction between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor.

The presence of four strong electron-withdrawing groups significantly lowers the energy of the LUMO of this compound, enhancing its ability to accept electron density from donor molecules like polycyclic aromatic hydrocarbons, anilines, or other π-rich systems.

The formation of a CT complex is typically characterized by the appearance of a new, distinct absorption band in the electronic spectrum (UV-Vis), which is absent in the spectra of the individual donor or acceptor molecules. This new band, known as the charge-transfer band, often appears in the visible region, resulting in a colored solution. The stoichiometry and stability of these complexes in solution can be determined spectrophotometrically using methods like the Benesi-Hildebrand equation.

Table 2: Characteristics of a Representative Charge-Transfer Complex

| Feature | Description |

| Electron Donor | An electron-rich molecule (e.g., Pyrene, Aniline). |

| Electron Acceptor | This compound. |

| Interaction | Overlap of the donor's HOMO with the acceptor's LUMO. |

| Spectroscopic Signature | Appearance of a new absorption band (CT band) at a longer wavelength. |

| Physical Manifestation | Often results in the formation of a colored complex. |

| Characterization Methods | UV-Vis Spectroscopy, FTIR, NMR, X-ray Crystallography. |

Oxidative and Reductive Chemical Transformations

The functional groups on this compound allow for both oxidative and reductive transformations.

Reductive Transformations: The most common reductive pathway for dinitroaromatic compounds involves the reduction of the nitro groups. Depending on the reducing agent and reaction conditions, the nitro groups can be selectively or fully reduced to amino groups. Common reagents for this transformation include:

Catalytic hydrogenation (e.g., H₂ over a Palladium or Platinum catalyst).

Metals in acidic media (e.g., Sn/HCl, Fe/HCl).

Sodium dithionite (B78146) (Na₂S₂O₄).

The complete reduction of this compound would yield 3,6-dichloro-2,4-diaminophenol, a highly functionalized molecule that could serve as a building block in further syntheses.

Oxidative Transformations: The aromatic ring, despite being electron-deficient, can undergo oxidative degradation under harsh conditions. Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), can lead to the breakdown of the molecule. researchgate.net Such processes can involve hydroxylation of the ring followed by cleavage, ultimately leading to the mineralization of the compound into carbon dioxide, water, and inorganic acids. Photochemical reactions, particularly under UV irradiation, can also initiate degradation pathways, potentially involving dechlorination or ring modification.

Mechanistic Studies of Aromatic Ring Modification

Mechanistic studies of reactions involving this compound focus on understanding the pathways and intermediates that govern its reactivity.

For nucleophilic aromatic substitution , mechanistic investigations confirm the formation of the Meisenheimer intermediate. The stability of this intermediate is paramount to the reaction's feasibility. The specific placement of the nitro groups at positions 2 and 4 is critical for resonance stabilization of the negative charge introduced by the attacking nucleophile. Computational methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathway, calculate the energy barriers for the formation of transition states, and predict the relative stability of intermediates. researchgate.net These studies can elucidate the regioselectivity of the substitution, confirming that the C-3 position is electronically favored for attack over the C-6 position.

In proton-transfer reactions , mechanistic studies explore the role of the solvent in mediating the equilibrium between the neutral hydrogen-bonded complex and the fully formed ion pair. The extent of proton transfer is a continuum and is influenced by the solvent's ability to stabilize the charged species.

Mechanistic insights into ring modification , such as nitration or hydroxylation, often involve identifying reactive species and transient intermediates. For example, the nitration of related dichlorophenols can occur through reactions with species like nitrogen dioxide radicals (NO₂•) under specific photochemical conditions. Understanding these pathways is crucial for predicting the formation of transformation byproducts in environmental or industrial settings.

An article on the environmental chemistry and chemical remediation of this compound cannot be generated at this time.

Extensive searches for scientific literature concerning "this compound" did not yield specific information related to its chemical fate, persistence, degradation processes, or adsorption mechanisms in environmental systems. The available research predominantly focuses on related compounds such as 2,4-dinitrophenol (B41442) (2,4-DNP), various chlorophenols, and other nitrophenols.

Due to the strict requirement to focus solely on "this compound" and to ensure scientific accuracy, it is not possible to extrapolate data from these related but chemically distinct compounds. The environmental behavior and remediation of a chemical are highly dependent on its specific molecular structure. Therefore, providing information on other compounds would not be scientifically valid for the requested subject.

Further research would be required to establish the specific environmental and chemical properties of this compound before a detailed and accurate article can be written.

Analytical Methodologies for 3,6 Dichloro 2,4 Dinitrophenol

Chromatographic Separation and Detection Techniques (GC, HPLC, LC-MS)

Chromatographic techniques are fundamental for the separation and detection of phenolic compounds. For a compound like 3,6-Dichloro-2,4-dinitrophenol, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be the primary methods for separation, often coupled with a mass spectrometer (MS) for definitive identification and quantification.

Gas Chromatography (GC): Analysis of similar phenolic compounds by GC, often requires a derivatization step to increase the volatility and thermal stability of the analyte. epa.gov For other dinitrophenols, methods using GC coupled with mass spectrometry (GC-MS) have been developed for detection in various matrices. nih.govnih.gov A validated GC-MS method for 2,4-dinitrophenol (B41442) in biological samples has shown high extraction efficiency and linearity. nih.gov However, specific GC columns, temperature programs, and derivatization agents for this compound are not specified in the available literature.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing a wide range of phenolic compounds. wur.nl For related compounds like 1,3-dichloro-2,4,6-trinitrobenzene, HPLC methods have been established to determine purity and identify impurities using a C18 column with an acetonitrile/water mobile phase and UV detection. energetic-materials.org.cnlongdom.org It is plausible that a similar reversed-phase HPLC method could be adapted for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the analysis of trace environmental and biological contaminants. lcms.cz Methods for the LC-MS/MS analysis of 2,4-dinitrophenol and its metabolites in biological fluids have been successfully developed. nih.govresearchgate.netrsc.org These methods often utilize negative ion mode electrospray ionization (ESI) for the detection of dinitrophenylhydrazone derivatives of carbonyl compounds. longdom.org While this powerful technique would be highly suitable for the analysis of this compound, specific LC-MS/MS parameters and transition ions for this exact isomer are not documented in the search results.

Spectrophotometric Quantification Methods

Spectrophotometry offers a simpler and more accessible method for the quantification of compounds, often after a derivatization reaction to produce a colored product. For various phenolic drugs, spectrophotometric methods have been developed based on their reaction with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a chromogen that can be measured. nih.govresearchgate.net The absorbance maximum and reaction conditions would need to be specifically determined for this compound. Modification of the DNPH spectrophotometric assay has been shown to reduce interference and simplify the quantification of carbonyl groups in oxidized proteins. nih.govnih.gov

Electrochemical Sensing and Detection Strategies

Electrochemical sensors provide a rapid and sensitive platform for the detection of various analytes, including nitroaromatic compounds. mdpi.com The development of electrochemical sensors often involves modifying an electrode with nanomaterials to enhance its sensitivity and selectivity. mdpi.comnih.gov For instance, sensors based on copper-based metal-organic framework-reduced graphene oxide composites have been used for the determination of 2,4-dichlorophenol (B122985) in water, showing a low detection limit and high reproducibility. rsc.org While electrochemical detection of related dinitrophenols has been achieved using various modified electrodes, specific electrochemical sensing strategies tailored to this compound are not described in the available literature. nih.gov

Development of Robust Sample Preparation Protocols

Effective sample preparation is critical for accurate and reliable analytical results, aiming to extract the analyte of interest from the sample matrix and remove interfering substances. Common techniques for phenolic compounds include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). For the analysis of 2,4-dinitrophenol in aqueous samples, solid-phase microextraction (SPME) coupled with GC/MS has been investigated as a fast and simple alternative to LLE. nih.gov The optimization of SPME parameters, such as fiber coating, extraction time, and desorption conditions, would be necessary for this compound. nih.gov For complex matrices like soil or biological fluids, more extensive cleanup steps are typically required.

Design and Validation of Novel Chemical Sensors and Probes

The development of novel chemical sensors and probes aims to achieve high sensitivity and selectivity for target analytes. mdpi.com Fluorescent biosensors have been developed for the near real-time detection of 2,4-dinitrophenol based on antibody/antigen interactions. nih.gov Another approach involves the use of fluorescent metal-organic frameworks (MOFs) as sensing probes. For example, NH2-MIL-125(Ti) has been used for the selective detection of 2,4-DNP in water environments through dual-parameter sensing. rsc.org While these innovative sensing strategies hold promise, their specific application and validation for the detection of this compound have not been reported in the reviewed literature.

Applications in Advanced Chemical and Material Science Research

Role as a Synthetic Intermediate for Functional Molecules

There is no available research detailing the use of 3,6-Dichloro-2,4-dinitrophenol as a foundational building block for the synthesis of more complex, functional molecules. Information regarding specific reaction pathways where it serves as a precursor, the types of functional molecules derived from it, and the yields of such reactions could not be located.

Utilization as a Reagent or Catalyst in Specific Chemical Transformations

Scientific literature does not currently describe the application of this compound as a reagent or catalyst in specific chemical transformations. Its potential to facilitate or participate in reactions such as oxidations, reductions, or the formation of new chemical bonds remains unexplored in published research.

Exploration in Energetic Materials Design: Structure-Performance Relationships

There is a lack of specific data concerning the exploration of this compound in the design of energetic materials. Consequently, no information is available on its structure-performance relationships, including key metrics such as detonation velocity, detonation pressure, and sensitivity to stimuli like impact and friction.

Development of Chemical Probes for In Vitro Biochemical Mechanism Studies

The development and application of this compound as a chemical probe for investigating biochemical mechanisms in vitro have not been reported. Its potential to interact with biological targets or serve as a reporter molecule in biochemical assays is an area without current research findings.

Integration into Responsive Materials and Chemical Systems

Information on the integration of this compound into responsive or "smart" materials and chemical systems is not present in the available scientific literature. There are no studies describing its use in materials that change their properties in response to external stimuli such as light, heat, or pH.

Challenges and Future Research Directions in 3,6 Dichloro 2,4 Dinitrophenol Studies

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polychlorinated nitrophenols like 3,6-dichloro-2,4-dinitrophenol presents significant challenges in achieving high yield and regioselectivity while adhering to the principles of green chemistry. Current research directions are focused on overcoming the limitations of traditional methods, which often involve harsh conditions and the generation of significant waste streams.

Future research will likely focus on catalyst innovation and process optimization. The development of novel catalysts that can direct the chlorination to specific positions on the dinitrophenol ring is a primary goal. This involves moving beyond traditional methods, such as using chlorine gas in the presence of amine catalysts, which may lack the required selectivity for producing a specific isomer like the 3,6-dichloro variant. google.com

A promising avenue for future synthetic strategies is adapting known processes for related isomers. For instance, a patented method for preparing 6-chloro-2,4-dinitrophenol involves the chlorination of 2,4-dinitrophenol (B41442) using an aqueous solution of sodium hypochlorite (B82951) and sodium chloride (chlorine bleach) at a controlled pH between 3.5 and 7. google.comgoogle.com A key challenge for future research is to modify this approach to introduce a second chlorine atom at the C3 position, which is electronically deactivated by the adjacent nitro groups. This will require a deep understanding of the reaction kinetics and the development of reaction conditions or catalytic systems that can overcome this deactivation.

Furthermore, the quest for sustainability necessitates the development of greener synthetic routes. chemistryjournals.net This includes exploring solvent-free reactions, using less hazardous reagents, and designing processes with high atom economy. For example, methods that avoid the use of toxic solvents and reduce the number of synthetic steps are highly desirable. paspk.orgchemrxiv.org Research into direct Csp²–H functionalization of phenols offers a modern, atom-economical approach to creating new carbon-carbon bonds, which could be adapted for creating functionalized chlorinated nitrophenols. rsc.org

Table 1: Comparison of Synthetic Approaches for Chlorinated Nitrophenols

| Method | Precursor | Reagents | Key Challenges | Potential for 3,6-Dichloro Isomer |

|---|---|---|---|---|

| Direct Chlorination | 2,4-Dinitrophenol | Sodium Hypochlorite / HCl | Controlling regioselectivity for dichlorination; avoiding by-product formation. google.com | Moderate; requires significant optimization to achieve 3,6-substitution. |

| Nitration of Dichlorophenol | 3,6-Dichlorophenol | Nitric Acid / Sulfuric Acid | Availability of precursor; controlling nitration positions. | High; potentially more direct but depends on precursor synthesis. |

| Catalytic Chlorination | p-Nitrophenol | Gaseous Chlorine / Amine Catalyst | Achieving dichlorination at specific sites; catalyst stability and recovery. google.com | Low; existing methods target other isomers like 2,6-dichloro-4-nitrophenol (B181596). |

| Hydrolysis of Polychlorinated Nitrobenzenes | 1,2,4-Trichloro-3,5-dinitrobenzene | Aqueous Base (e.g., NaOH) | Synthesis of the highly substituted precursor; harsh hydrolysis conditions. | High; a potential but likely complex multi-step route. |

Elucidation of Complex Reaction Mechanisms under Diverse Conditions

The reactivity of this compound is expected to be complex due to the interplay of the hydroxyl, two nitro, and two chloro substituents on the aromatic ring. A significant challenge for future research is to unravel the detailed reaction mechanisms of this compound under various conditions, including oxidation, reduction, and nucleophilic substitution. Understanding these mechanisms is crucial for controlling its synthesis, predicting its environmental fate, and designing potential applications.

Future studies must investigate the kinetics and thermodynamics of its reactions. nih.gov For example, advanced oxidation processes (AOPs) used in water treatment involve highly reactive species like hydroxyl (HO•) and chlorine (Cl•) radicals. mdpi.com Research on related compounds like 4-nitrophenol (B140041) shows that such processes can lead to a cascade of reactions, including hydroxylation, nitration, and electrophilic substitution, resulting in various intermediates such as 2-chloro-4-nitrophenol (B164951) and 2-chloro-4,6-dinitrophenol. mdpi.com Elucidating the specific pathways for this compound will require sophisticated analytical techniques, such as high-resolution mass spectrometry (HRMS), to identify transient intermediates. mdpi.com

Computational chemistry will be an indispensable tool in this endeavor. Density Functional Theory (DFT) calculations, for instance, can help predict reaction pathways, identify transition states, and understand the influence of substituents on the molecule's reactivity. nih.gov Such theoretical studies can guide experimental work by predicting the most likely products and intermediates, saving significant time and resources.

A key area of investigation will be nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms on the ring are activated by the electron-withdrawing nitro groups, making them susceptible to displacement by nucleophiles. Understanding the relative reactivity of the chlorine at the C3 versus the C6 position is a fundamental challenge that will dictate how this molecule can be used as a building block for more complex structures. scirp.org

Innovation in Chemical Technologies for Environmental Remediation

Chlorinated and nitrated phenols are recognized as priority environmental pollutants due to their persistence and potential toxicity. A major challenge is to develop innovative and effective technologies for the remediation of water and soil contaminated with highly substituted compounds like this compound. Future research must focus on adapting and optimizing existing technologies for the complete mineralization of this recalcitrant molecule.

Advanced Oxidation Processes (AOPs) represent a promising frontier. researchgate.net Studies on similar compounds, such as 4-chloro-2-nitrophenol, have demonstrated the efficacy of various AOPs, with degradation trends often following the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton. nih.gov A primary research goal is to systematically evaluate these technologies for this compound, determining optimal conditions (e.g., pH, oxidant concentration) and assessing the degradation kinetics and pathways. nih.govmdpi.com

Table 2: Efficacy of Advanced Oxidation Processes on Related Chlorinated Phenols

| AOP Method | Target Compound | Key Oxidizing Species | Reported Efficacy | Future Research Direction for this compound |

|---|---|---|---|---|

| UV/Fenton | 4-Chloro-2-nitrophenol | •OH | Most effective for partial mineralization in comparative studies. nih.gov | Optimize iron concentration and H₂O₂ dosage; identify degradation byproducts. |

| UV/TiO₂ | 4-Chloro-2-nitrophenol | •OH, O₂•⁻ | Highly effective, second only to UV/Fenton. nih.gov | Develop novel photocatalyst materials with enhanced activity under visible light. |

| UV/H₂O₂ | 4-Chloro-2-nitrophenol | •OH | Effective, though generally less rapid than Fenton-based methods. nih.gov | Investigate synergistic effects with other oxidants like persulfate. |

| UV/HOCl | 4-Nitrophenol | •OH, Cl• | Enhanced degradation compared to chlorination alone; forms chlorinated intermediates. mdpi.com | Assess the formation of toxic chlorinated nitrogenous byproducts. |

Bioremediation offers a more sustainable alternative to chemical oxidation. While many microorganisms can degrade simpler aromatic compounds, polychlorinated and nitrated structures are often highly resistant. researchgate.netpjoes.com A significant research challenge is the discovery and engineering of microorganisms or enzymes capable of degrading this compound. The use of enzymes like laccase, which can be immobilized on supports such as zeolite or montmorillonite, has shown high removal efficiency for 2,4-dinitrophenol from both water and soil. nih.govresearchgate.net Future work should explore the efficacy of these immobilized enzyme systems on the target compound and investigate the degradation mechanism.

Exploration of Unconventional Applications in Materials Chemistry

While many chlorinated nitrophenols are viewed primarily as intermediates or pollutants, their unique chemical structures offer opportunities for novel applications in materials chemistry. A key challenge is to look beyond their traditional roles and explore how the specific combination of chloro, nitro, and hydroxyl groups in this compound can be harnessed to create functional materials.

One promising area is in the synthesis of advanced polymers. Dinitrophenol derivatives have been used as templates for creating molecularly imprinted polymers (MIPs), which are crosslinked materials with high selectivity for a target molecule. mdpi.comnih.gov Future research could explore the use of this compound as a template or a functional monomer to synthesize MIPs for selectively sensing or removing other priority pollutants from the environment. researchgate.net Additionally, the dinitrophenyl moiety has been incorporated into polymer backbones, such as polyvinyl alcohol, to create new electrophilic polymers that could find use as high-energy materials or synthetic intermediates. scirp.org

The presence of halogen atoms suggests potential applications in fire-retardant materials. Halogenated phenols are known to react with aldehydes to form resinous condensation products that possess fire-retardant properties. google.com A future research direction would be to investigate the polymerization of this compound with aldehydes like formaldehyde (B43269) to create new resins and evaluate their thermal stability and flame retardancy.

Furthermore, the phenolic hydroxyl group can be readily functionalized through esterification or etherification, opening pathways to a wide range of derivatives. nih.govmdpi.com By attaching different functional groups, it may be possible to create novel liquid crystals, organic dyes, or materials with specific optical or electronic properties.

Interdisciplinary Collaboration in Advanced Chemical Characterization

Fully understanding and utilizing a complex molecule like this compound is not possible within a single chemical discipline. The primary challenge for future progress lies in fostering interdisciplinary collaboration to perform advanced chemical characterization. This involves integrating the expertise of synthetic chemists, analytical chemists, physical chemists, computational modelers, and materials scientists.

To elucidate reaction mechanisms (Section 9.2), a collaboration between synthetic chemists who can generate proposed intermediates and analytical chemists using advanced techniques like HRMS and multidimensional NMR is essential. mdpi.com Computational chemists can provide theoretical models of reaction pathways, which can then be experimentally validated. nih.gov

For environmental remediation (Section 9.3), chemical engineers, environmental scientists, and microbiologists must work together. Engineers can design and scale up reactor systems for AOPs, while environmental scientists can assess the toxicity of degradation byproducts, and microbiologists can identify and cultivate microbial strains for bioremediation. nih.govnih.gov

In exploring materials applications (Section 9.4), collaboration between organic synthetic chemists and materials scientists is crucial. Chemists can design and synthesize novel polymers and derivatives, while materials scientists can characterize their physical, thermal, and electronic properties and evaluate their performance in practical applications like sensors or fire-retardant composites. scirp.orggoogle.com This collaborative approach will be paramount to unlocking the full scientific and technological potential of this compound and related complex nitroaromatic compounds.

Q & A

Basic Research Questions

Q. How can researchers synthesize 3,6-Dichloro-2,4-dinitrophenol with high purity, and what analytical techniques validate its structural integrity?

- Methodological Answer : The synthesis typically involves sequential nitration and chlorination of phenol derivatives. A reliable approach includes chlorinating 2,4-dinitrophenol under controlled conditions using sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) . Purification via recrystallization from ethanol/water mixtures is recommended. Structural validation requires a combination of ¹H/¹³C NMR (to confirm aromatic substitution patterns) and FT-IR (to identify nitro and hydroxyl groups). X-ray diffraction (XRD) can resolve positional isomer ambiguities, as dinitrophenol derivatives often exist as mixtures of isomers (e.g., 2,4-, 2,6-, or 3,5-substituted forms) .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

- Methodological Answer : The compound exhibits limited solubility in polar protic solvents (e.g., water) but dissolves well in oxygenated solvents like dimethyl sulfoxide (DMSO) or acetone. For chromatographic analysis, acetonitrile with 0.1% trifluoroacetic acid (TFA) improves peak resolution in HPLC. Solubility data for analogous dinitrophenols (e.g., 2,4-dinitrophenol in ethanol at 25°C: ~4.2 g/100 mL) can guide initial trials .

Q. How can positional isomerism in dinitrophenol derivatives be distinguished spectroscopically?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments differentiate between ortho, meta, and para substituents. For example, NOE correlations between hydroxyl protons and adjacent nitro or chloro groups confirm substitution patterns. Mass spectrometry (HRMS) with isotopic pattern analysis further distinguishes isomers based on chlorine/nitrogen content .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in thermodynamic stability data for this compound polymorphs?

- Methodological Answer : Phase stability discrepancies often arise from differences in crystal packing or hydrogen-bonding networks. Use variable-temperature XRD and DSC (Differential Scanning Calorimetry) to map phase transitions. For instance, Dunitz et al. (1989) analyzed Debye-Waller factors to explain stability inversions in similar nitroaromatics, attributing anomalies to lattice entropy contributions . Computational modeling (DFT or MD simulations) can predict dominant polymorphs under specific conditions.

Q. How do intermolecular interactions influence the adsorption behavior of this compound on activated carbon in environmental remediation studies?

- Methodological Answer : Adsorption is governed by π-π stacking between the aromatic core and carbon surfaces, and hydrogen bonding with surface oxygen groups. Nonlinear regression of isotherm data (e.g., Langmuir vs. Freundlich models) quantifies adsorption capacity. Studies on 2,4-dinitrophenol show maximum adsorption capacities of ~120 mg/g on olive stone-derived activated carbon, with pH-dependent electrostatic interactions critical for optimization .

Q. What synthetic routes enable selective functionalization of this compound for derivatization studies?

- Methodological Answer : Electrophilic aromatic substitution (EAS) is limited due to electron-withdrawing nitro groups. Alternative strategies include nucleophilic displacement of chlorine under basic conditions. For example, Mitsunobu reactions with glycosyl donors (e.g., tetra-O-chloroacetyl-D-glucose) yield β-glycosides, leveraging the phenol’s acidity (pKa ~4) for selective coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.